MHY1485 Achieves mTOR Activation at 30-Fold Lower Concentration Than 3BDO in Human PBMCs
In a direct head-to-head experiment, MHY1485 (2 µM) and 3BDO (60 µM) were applied to human peripheral blood mononuclear cells (PBMCs) for 30 min, and mTOR activation was assessed by Western blot quantification of phospho-mTOR normalized to total mTOR and GAPDH [1]. Both compounds activated mTOR; however, MHY1485 achieved comparable pathway engagement at a 30-fold lower concentration, demonstrating superior cellular potency.
| Evidence Dimension | Concentration required for mTOR activation in human PBMCs |
|---|---|
| Target Compound Data | 2 µM MHY1485 |
| Comparator Or Baseline | 60 µM 3BDO |
| Quantified Difference | 30-fold lower concentration for MHY1485 |
| Conditions | Human PBMCs, 30 min treatment, Western blot (p-mTOR/total mTOR), GAPDH normalization |
Why This Matters
Procurement of a more potent activator reduces the amount of compound required per experiment, lowering per-assay cost and minimizing solvent (DMSO) exposure to cells.
- [1] Liu Y, et al. A Peptide Analogue of Selectin Ligands Attenuated Atherosclerosis by Inhibiting Monocyte Activation. Mediators Inflamm. 2019;2019:8709583. Figure 8b. View Source
